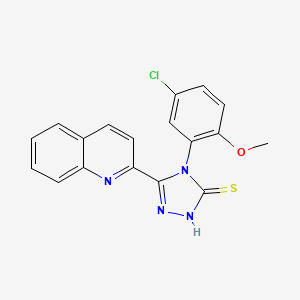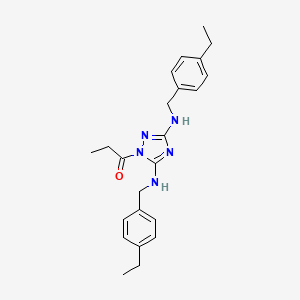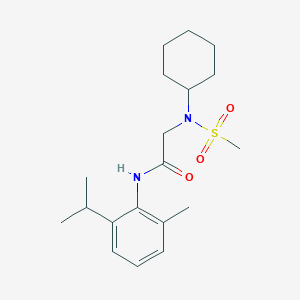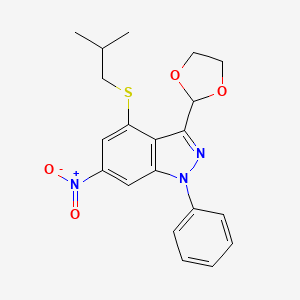![molecular formula C17H20N2O4 B3502018 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B3502018.png)
3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one
Descripción general
Descripción
3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one, also known as EPC-MOC, is a synthetic compound that belongs to the class of chromone derivatives. EPC-MOC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell survival. 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has also been found to activate the extrinsic and intrinsic apoptotic pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to modulate various biochemical and physiological processes. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. Moreover, 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has been extensively studied for its biological activities, and its mechanism of action is well-characterized. Moreover, 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to exhibit low toxicity and high bioavailability in animal models. However, there are also limitations to the use of 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one in lab experiments. Its stability and solubility in aqueous solutions may pose challenges for its use in certain assays. Moreover, the optimal concentration and duration of treatment with 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research on 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one. One potential application of 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the efficacy and safety of 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one in animal models and clinical trials. Another potential application of 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one is in the treatment of cancer. Future studies should focus on the optimization of the synthesis method and the development of novel formulations of 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one for improved efficacy and reduced toxicity. Moreover, the potential synergistic effects of 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one with other anticancer agents should be investigated.
Aplicaciones Científicas De Investigación
3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 3-[(4-ethyl-1-piperazinyl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.
Propiedades
IUPAC Name |
3-(4-ethylpiperazine-1-carbonyl)-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-18-6-8-19(9-7-18)16(20)14-11-12-10-13(22-2)4-5-15(12)23-17(14)21/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNKLSIHPKFGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4-tert-butylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B3501941.png)

![2-[(2-{2-[(4-methoxyphenyl)acetyl]hydrazino}-2-oxoethyl)thio]benzoic acid](/img/structure/B3501960.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B3501972.png)

![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3501989.png)

![4-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B3501999.png)

amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B3502008.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxophthalazin-2(1H)-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3502014.png)
![6-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502033.png)
![N-{[1-(5-chloro-2-methoxybenzyl)-4-piperidinyl]methyl}-N'-(3-chlorophenyl)urea](/img/structure/B3502038.png)